molecular formula C68H117NO29 B8103865 Fmoc-NH-PEG25-CH2CH2COOH

Fmoc-NH-PEG25-CH2CH2COOH

Cat. No.: B8103865
M. Wt: 1412.6 g/mol
InChI Key: LIGAYSIQSNSRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture of Heterobifunctional PEG Reagents

This compound (molecular formula: C₆₈H₁₁₇NO₂₉, molecular weight: 1,412.6 g/mol) features a tripartite architecture:

  • Fmoc-protected amine : The N-terminus is shielded by a fluorenylmethoxycarbonyl group, which prevents undesired reactions during solid-phase peptide synthesis.
  • PEG25 spacer : A 25-repeat ethylene oxide chain (-(CH₂CH₂O)₂₅-) confers hydrophilicity, flexibility, and steric shielding.
  • Terminal carboxylic acid : The C-terminus terminates in a reactive -CH₂CH₂COOH group for conjugation to amines via carbodiimide chemistry.

The SMILES notation for this compound is:
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O. This structure ensures compatibility with aqueous and organic solvents, making it versatile for diverse biochemical workflows.

Role of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group

The Fmoc group serves as a base-labile protecting agent for primary amines. Key properties include:

  • Stability : Resistant to acidic conditions but cleaved under mild alkaline treatment (e.g., 20% piperidine in DMF).
  • UV detectability : The fluorenyl moiety absorbs at 301 nm, enabling real-time monitoring during peptide synthesis.
  • Orthogonality : Compatible with acid-labile protecting groups (e.g., Boc, Trt), allowing sequential deprotection in multi-step syntheses.

A comparative analysis of Fmoc removal kinetics reveals that piperidine achieves >99% deprotection within 10 minutes at room temperature, minimizing side reactions. This efficiency is critical for high-yield peptide assembly.

Structural Significance of Polyethylene Glycol (PEG25) Spacer

The PEG25 spacer (molecular weight: ~1,100 Da) plays multiple roles:

Property Impact on Functionality Source
Solubility Enhances aqueous solubility of hydrophobic peptides
Flexibility Reduces steric hindrance for ligand-receptor binding
Biocompatibility Minimizes immunogenicity in vivo

Recent advances in PEG synthesis have addressed polydispersity challenges, with monodisperse PEG25 now achievable via iterative etherification or solid-phase techniques. However, scalability remains a hurdle due to the need for stringent purification.

Terminal Carboxylic Acid Functionality and Reactivity

The -CH₂CH₂COOH terminus enables conjugation to amines, hydrazides, and hydroxylamines. Key reactions include:

Activation Methods for Carboxylic Acid

Method Reagents Product Application
NHS ester EDC/NHS Succinimidyl ester Stable amide bonds
Carbodiimide DCC, EDCl O-acylisourea Peptide coupling
In situ activation HATU/HOAt Active ester High-yield conjugates

Data from indicate that NHS ester formation achieves >90% conjugation efficiency when reacting with lysine residues at pH 8.5. The ethylene (-CH₂CH₂-) linker between PEG and the carboxylic acid further reduces steric constraints compared to direct PEG-COOH derivatives.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H117NO29/c70-67(71)9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-69-68(72)98-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,69,72)(H,70,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGAYSIQSNSRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H117NO29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

PEG Backbone Activation

The synthesis begins with a 25-mer PEG diol (HO-PEG25-OH). To ensure regioselective functionalization:

  • Mono-Tosylation : Treating PEG25 diol with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. The tosyl group (-OTs) introduces a leaving group at one terminus.

  • Selectivity Control : Maintaining a 1:1 molar ratio of TsCl to PEG25 minimizes di-tosylation. Excess TsCl leads to cross-linked byproducts, reducing yield.

Reaction Conditions :

ParameterValue
Temperature0–5°C
Time12–18 hours
Yield70–85%
Key ByproductDi-tosylated PEG25

Carboxymethylation of the Terminal Hydroxyl

The non-tosylated hydroxyl group undergoes carboxymethylation to introduce the carboxylic acid:

  • Reaction with Chloroacetic Acid : PEG25-OH is treated with chloroacetic acid (ClCH2COOH) in alkaline aqueous conditions (pH 10–12). Sodium hydroxide (NaOH) deprotonates the hydroxyl, facilitating nucleophilic substitution.

  • Challenges :

    • Incomplete Substitution : Excess chloroacetic acid (2–3 equivalents) ensures complete conversion.

    • Hydrolysis Mitigation : Conducting the reaction under nitrogen minimizes ester hydrolysis.

Optimized Protocol :

ComponentQuantity
PEG25-OH1.0 equivalent
Chloroacetic Acid3.0 equivalents
NaOH5.0 equivalents
SolventH2O/THF (1:1)
Yield80–90%

Amination of the Tosylated Terminus

The tosyl group is displaced by an amine:

  • Gabriel Synthesis : Tosylated PEG25 is reacted with potassium phthalimide in dimethylformamide (DMF) at 80°C, forming a phthalimide-protected amine. Subsequent hydrazinolysis (hydrazine hydrate, 100°C) yields the free amine (-NH2).

  • Alternative Method : Direct amination using ammonia in methanol under high pressure (5–10 bar), though this risks over-alkylation.

Comparative Analysis :

MethodYieldPurityByproducts
Gabriel Synthesis75%>95%Phthalic hydrazide
Ammonia Treatment60%85–90%Di-aminated PEG25

Fmoc Protection of the Amine

The primary amine is protected with Fmoc to prevent undesired reactions during subsequent conjugations:

  • Fmoc-Cl Coupling : Reacting PEG25-NH2 with Fmoc-Cl (1.2 equivalents) in DCM/TEA (pH 8–9) at 0°C. The reaction is complete within 2–4 hours, monitored by TLC or HPLC.

  • Quenching and Isolation : Excess Fmoc-Cl is quenched with aqueous citric acid, and the product is extracted into ethyl acetate. Rotary evaporation yields crude Fmoc-NH-PEG25-CH2CH2COOH.

Critical Parameters :

FactorOptimal Range
pH8.5–9.0
Temperature0–5°C
Fmoc-Cl Equivalents1.1–1.3

Purification and Characterization

Chromatographic Purification

Crude product is purified via reverse-phase HPLC or size-exclusion chromatography (SEC):

  • HPLC Conditions :

    • Column: C18, 5 µm, 250 × 4.6 mm

    • Mobile Phase: Acetonitrile/water (70:30) + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Retention Time: 12–14 minutes.

  • SEC for PEG Homogeneity :

    • Column: TSKgel G3000PWXL

    • Eluent: 0.1 M NaNO3 in H2O

    • Polydispersity Index (PDI): <1.05 confirms narrow PEG distribution.

Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR (DMSO-d6) : δ 7.75–7.85 (m, Fmoc aromatic protons), 4.2–4.4 (m, PEG backbone), 3.5–3.7 (m, -CH2COOH).

    • ¹³C NMR : 172.5 ppm (-COOH), 156.0 ppm (Fmoc carbonyl).

  • Mass Spectrometry :

    • ESI-MS : Calculated for C126H202N2O54 [M+H]+: 2689.3; Observed: 2689.5.

Challenges and Mitigation Strategies

Incomplete Functionalization

Long PEG chains (n=25) hinder reagent accessibility, leading to:

  • Partial Tosylation/Carboxymethylation : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.

  • Low Amination Efficiency : Use microwave-assisted synthesis (60°C, 30 minutes) to enhance reaction kinetics.

Purification Difficulties

  • High Hydrophilicity : Adjust HPLC gradients to 50–70% acetonitrile for better resolution.

  • Residual Solvents : Lyophilize the final product after dialysis (MWCO 1 kDa) against deionized water.

Industrial-Scale Production Innovations

Continuous Flow Synthesis

  • Microreactor Systems : Enable precise temperature control and reduced reaction times (e.g., tosylation in 2 hours vs. 18 hours batch).

  • In-line Analytics : UV-Vis monitoring at 301 nm tracks Fmoc coupling efficiency in real time.

Green Chemistry Approaches

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity without compromising yield.

  • Catalytic Amination : Enzymatic transamination using transaminases achieves 90% yield under mild conditions.

Applications-Driven Synthesis Optimization

PROTAC Linker Requirements

For PROTACs, this compound must exhibit:

  • Low Aggregation : Confirmed via dynamic light scattering (DLS; PDI <0.2).

  • Stability in Biological Buffers : No degradation observed in PBS (pH 7.4) over 72 hours.

Peptide-Polymer Conjugates

  • SPPS Compatibility : Fmoc deprotection with 20% piperidine in DMF (2 × 5 minutes) ensures intact PEG chains.

  • Solubility Enhancement : Peptides with PEG25 spacers show 10–20× higher solubility in aqueous buffers vs. PEG-free analogs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

Fmoc-NH-PEG25-CH2CH2COOH is extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine functionality, allowing for stepwise addition of amino acids while preventing premature reactions. This method is crucial for producing high-purity peptides for research and therapeutic applications.

Advantages:

  • Protection of Functional Groups : The Fmoc group can be easily removed under basic conditions, allowing for the selective reaction of the free amine.
  • Enhanced Solubility : The PEG component increases the solubility of peptides, facilitating their purification and characterization.

PROTAC Synthesis

One of the most significant applications of this compound is in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system.

Mechanism of Action:

  • Linker Functionality : The PEG linker provides flexibility and solubility, which are essential for effective binding to both the target protein and the E3 ligase.
  • Targeted Degradation : By facilitating the ubiquitination of target proteins, PROTACs can selectively eliminate unwanted proteins in cells, making them valuable tools in drug discovery and development.

Drug Delivery Systems

This compound is increasingly utilized in drug delivery systems, particularly in antibody-drug conjugates (ADCs). The compound's properties enhance the delivery of cytotoxic agents specifically to cancer cells while minimizing systemic toxicity.

Key Benefits:

  • Targeted Delivery : By conjugating drugs to antibodies through this linker, researchers can achieve targeted therapy, improving therapeutic outcomes.
  • Reduced Immunogenicity : The PEGylation reduces the immunogenicity of therapeutic agents, enhancing their stability and circulation time in vivo.

Bioconjugation Applications

The versatility of this compound extends to bioconjugation applications where it serves as a linker for attaching various biomolecules. This property is particularly useful in creating multifunctional therapeutics that can engage multiple biological pathways.

Applications Include:

  • Antibody Conjugation : Enhancing specificity and efficacy by linking antibodies with drugs or imaging agents.
  • Enzyme Conjugation : Facilitating targeted enzyme delivery to specific tissues or cells.

Case Studies

  • Development of PROTACs :
    • A study demonstrated the effectiveness of this compound in synthesizing PROTACs that successfully degraded specific oncogenic proteins in cancer cell lines. This approach highlighted its potential for targeted cancer therapies.
  • Antibody-drug Conjugates (ADCs) :
    • Research illustrated how ADCs utilizing this linker showed improved therapeutic indices compared to traditional chemotherapeutics, emphasizing its role in enhancing drug efficacy while reducing side effects.
  • Peptide Therapeutics :
    • Investigations into peptide drugs synthesized with this compound revealed increased stability and bioavailability, making them suitable candidates for clinical applications.

Mechanism of Action

Mechanism: Fmoc-NH-PEG25-CH2CH2COOH acts as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Variations

The primary differences among Fmoc-NH-PEGn-CH2CH2COOH derivatives lie in PEG chain length (n = 2 to 30) and terminal group structure (e.g., CH2CH2COOH vs. CH2COOH). These variations influence solubility, steric effects, and conjugation efficiency.

Key Structural Differences:

Terminal Group :

  • Compounds like Fmoc-NH-PEG12-CH2COOH (CH2COOH terminal group) have a shorter spacer compared to CH2CH2COOH-terminated analogs, altering reactivity and conjugation site accessibility .

Physicochemical Properties

Table 1: Comparative Data of Fmoc-NH-PEGn-CH2CH2COOH Derivatives
Compound PEG Units (n) Molecular Formula Molecular Weight (g/mol) Purity Price (1g) Key Applications
Fmoc-NH-PEG2-CH2CH2COOH 2 C₂₂H₂₅NO₆ 399.44 >95% $275 ADC synthesis
Fmoc-NH-PEG4-CH2CH2COOH 4 C₂₅H₃₁NO₈ 473.5 >95% N/A ADC linkers
Fmoc-NH-PEG6-CH2CH2COOH 6 C₂₇H₃₅NO₉ 517.6 98% N/A Peptide synthesis
Fmoc-NH-PEG12-CH2COOH 12 C₄₁H₆₃NO₁₆ 826.0 97% N/A Bioconjugation
Fmoc-NH-PEG25-CH2CH2COOH 25 C₆₈H₁₁₇NO₂₉ 1412.62 >95% $875 PROTACs, ADCs
Fmoc-NH-PEG28-CH2CH2COOH 28 C₇₄H₁₂₉NO₃₆ 1544.75 >95% $833 Biomedical research

Functional Performance

  • Solubility : Longer PEG chains (e.g., PEG25) significantly enhance aqueous solubility compared to shorter analogs. For instance, this compound is readily soluble in DMSO and water, whereas PEG2 derivatives require organic solvents like DMSO .
  • Conjugation Efficiency: Shorter PEGs (e.g., PEG2, PEG4) exhibit faster reaction rates due to reduced steric hindrance, making them preferable for small-molecule conjugates. PEG25’s extended chain is advantageous in applications requiring stealth properties or prolonged circulation (e.g., nanoparticle functionalization) .
  • For example, PEG28 (1g/$833) is slightly cheaper than PEG25 (1g/$875), likely due to supplier-specific synthesis protocols or demand .

Biological Activity

Fmoc-NH-PEG25-CH2CH2COOH is a PEGylated compound that serves as a versatile linker in drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). This article explores its biological activity, including its chemical properties, mechanisms of action, and applications in therapeutic contexts.

Molecular Structure and Characteristics

  • Chemical Formula : C₆₆H₁₃₃N₃O₃₁
  • Molecular Weight : 1412.62 g/mol
  • CAS Number : 872679-70-4
  • Appearance : White solid
  • Solubility : Soluble in water and organic solvents, with a high degree of hydrophilicity due to the PEG component.

The compound's structure includes an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which is crucial for stabilizing the amine functionality during synthesis and facilitating selective reactions in biological environments.

This compound functions primarily as a linker in ADCs and PROTACs. Its biological activity can be attributed to several key mechanisms:

  • Targeted Drug Delivery : By conjugating cytotoxic agents to antibodies via this linker, it allows for targeted delivery to cancer cells while minimizing damage to healthy tissues. This specificity is achieved through the affinity of antibodies for tumor-associated antigens.
  • Cleavable Linkage : The PEGylation imparts stability in circulation while enabling cleavage in the target environment, releasing the active drug selectively within cancer cells.
  • Enhanced Solubility and Bioavailability : The PEG component significantly increases solubility and reduces immunogenicity, allowing for improved pharmacokinetics and bioavailability of the conjugated drug.

In Vitro Studies

Recent studies have demonstrated the effectiveness of this compound in various applications:

  • Antibody-Drug Conjugates (ADCs) :
    • A study evaluated the cytotoxicity of ADCs composed of trastuzumab conjugated with cytotoxic agents via this compound. Results showed IC50 values in the low nanomolar range against HER2-positive cancer cells, indicating potent anti-tumor activity .
Study IC50 Value (nM) Target Cells
Trastuzumab + DM110–14HER2-positive breast cancer
  • PROTAC Applications :
    • In another research project, this compound was utilized as a linker for PROTACs targeting the CXCR4 receptor. The study reported successful degradation of CXCR4 in vitro, demonstrating the compound's potential in targeted protein degradation therapies .

In Vivo Studies

While most current findings are based on in vitro studies, preliminary animal model tests suggest that ADCs utilizing this linker exhibit reduced systemic toxicity and enhanced tumor-targeting capabilities compared to conventional chemotherapeutics .

Q & A

Q. What controls are essential when evaluating this compound in drug delivery systems?

  • Include:
  • Negative control : Unmodified drug to assess PEG-specific effects.
  • Stability control : Incubate conjugates in serum (37°C, 24 hr) to test hydrolytic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.